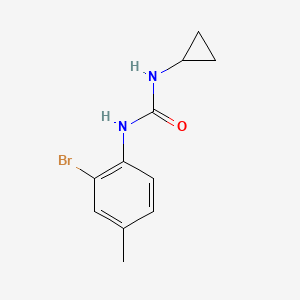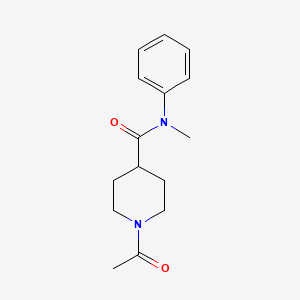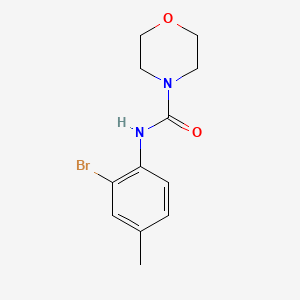
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone, also known as DCTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTM belongs to the class of thiomorpholine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. In cancer cells, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activity of several key enzymes involved in cell growth and survival, including protein kinase B (AKT) and mammalian target of rapamycin (mTOR). (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been found to induce the expression of tumor suppressor genes, such as p53, which play a critical role in regulating cell cycle progression and apoptosis.
In macrophages, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In macrophages, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and suppress the phagocytic activity of macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is its potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further development as a therapeutic agent. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is also relatively easy to synthesize and purify, making it readily available for laboratory experiments.
However, there are also some limitations associated with the use of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments. For example, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. In addition, the mechanism of action of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
Despite the progress that has been made in understanding the biological activity of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone, there is still much to be learned about its mechanism of action and potential therapeutic applications. Some possible future directions for research include:
- Investigating the effect of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone on other signaling pathways involved in cancer and inflammation, such as the mitogen-activated protein kinase (MAPK) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
- Conducting in vivo studies to evaluate the efficacy and safety of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in animal models of cancer and inflammatory diseases.
- Developing novel drug delivery systems to enhance the bioavailability and targeting of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone to specific tissues and cells.
- Exploring the potential use of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in combination with other anti-cancer and anti-inflammatory agents to enhance therapeutic efficacy and reduce toxicity.
Conclusion
In conclusion, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone ((3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone) is a promising chemical compound that exhibits potent anti-cancer and anti-inflammatory properties. The synthesis method of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dichlorobenzaldehyde with thiomorpholine-4-carboxylic acid. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. The mechanism of action of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. While there are some limitations associated with the use of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments, further research is needed to fully understand its therapeutic potential and develop novel treatment strategies.
Synthesemethoden
The synthesis of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dichlorobenzaldehyde with thiomorpholine-4-carboxylic acid in the presence of a suitable base and a coupling agent. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding thiomorpholinylmethanone derivative. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been found to exhibit anti-inflammatory activity. In vitro studies have shown that (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in stimulated macrophages. This suggests that (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NOS/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPBHJRTLVRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)



![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)